(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Overview
Description
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring, which is further substituted with a methyl group. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the tetrahydropyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in cross-coupling reactions
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by forming reversible covalent bonds with active site residues. This interaction can modulate the activity of the enzyme and affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
- (N-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
- (N-tert-Butoxycarbonyl-1,2,5,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
Uniqueness
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is unique due to its specific substitution pattern and the presence of a boronic acid group, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar boronic acid derivatives .
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO2/c1-8-4-2-6(3-5-8)7(9)10/h2,9-10H,3-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKMPWXINHZSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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